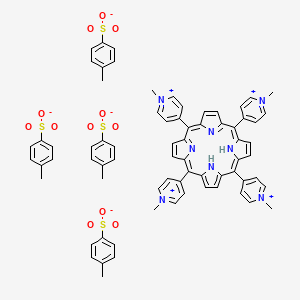
4-Methylbenzenesulfonate;5,10,15,20-tetrakis(1-methylpyridin-1-ium-4-yl)-21,22-dihydroporphyrin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylbenzenesulfonate;5,10,15,20-tetrakis(1-methylpyridin-1-ium-4-yl)-21,22-dihydroporphyrin is a complex organic compound that belongs to the class of porphyrins. Porphyrins are macrocyclic compounds that play a crucial role in various biological processes, including oxygen transport and photosynthesis. This specific compound is characterized by its unique structure, which includes a porphyrin core substituted with 1-methylpyridin-1-ium groups and a 4-methylbenzenesulfonate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylbenzenesulfonate;5,10,15,20-tetrakis(1-methylpyridin-1-ium-4-yl)-21,22-dihydroporphyrin typically involves the following steps:
Formation of the Porphyrin Core: The porphyrin core can be synthesized through the condensation of pyrrole and an aldehyde under acidic conditions.
Substitution with 1-Methylpyridin-1-ium Groups: The porphyrin core is then reacted with 1-methylpyridine to introduce the 1-methylpyridin-1-ium groups.
Addition of 4-Methylbenzenesulfonate Group: Finally, the compound is treated with 4-methylbenzenesulfonyl chloride to attach the 4-methylbenzenesulfonate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-Methylbenzenesulfonate;5,10,15,20-tetrakis(1-methylpyridin-1-ium-4-yl)-21,22-dihydroporphyrin can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the porphyrin core.
Reduction: Reduction reactions can lead to the formation of reduced porphyrin derivatives.
Substitution: The 1-methylpyridin-1-ium groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may require catalysts such as palladium or copper complexes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield porphyrin oxides, while reduction can produce porphyrin hydrides.
Scientific Research Applications
4-Methylbenzenesulfonate;5,10,15,20-tetrakis(1-methylpyridin-1-ium-4-yl)-21,22-dihydroporphyrin has several scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions due to its unique electronic properties.
Biology: Studied for its potential role in mimicking natural porphyrins involved in biological processes.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.
Industry: Utilized in the development of advanced materials, such as sensors and photovoltaic cells.
Mechanism of Action
The mechanism of action of 4-Methylbenzenesulfonate;5,10,15,20-tetrakis(1-methylpyridin-1-ium-4-yl)-21,22-dihydroporphyrin involves its interaction with molecular targets and pathways, including:
Molecular Targets: The compound can interact with various enzymes and proteins, influencing their activity.
Pathways Involved: It may participate in electron transfer processes, similar to natural porphyrins, affecting cellular respiration and photosynthesis.
Comparison with Similar Compounds
Similar Compounds
Tetraphenylporphyrin: A well-known porphyrin derivative with phenyl groups.
Hematoporphyrin: A porphyrin compound used in medical applications.
Chlorophyll: A natural porphyrin involved in photosynthesis.
Uniqueness
4-Methylbenzenesulfonate;5,10,15,20-tetrakis(1-methylpyridin-1-ium-4-yl)-21,22-dihydroporphyrin is unique due to its specific substitution pattern, which imparts distinct electronic and chemical properties. This makes it particularly valuable in research and industrial applications.
Properties
Molecular Formula |
C72H66N8O12S4 |
|---|---|
Molecular Weight |
1363.6 g/mol |
IUPAC Name |
4-methylbenzenesulfonate;5,10,15,20-tetrakis(1-methylpyridin-1-ium-4-yl)-21,22-dihydroporphyrin |
InChI |
InChI=1S/C44H37N8.4C7H8O3S/c1-49-21-13-29(14-22-49)41-33-5-7-35(45-33)42(30-15-23-50(2)24-16-30)37-9-11-39(47-37)44(32-19-27-52(4)28-20-32)40-12-10-38(48-40)43(36-8-6-34(41)46-36)31-17-25-51(3)26-18-31;4*1-6-2-4-7(5-3-6)11(8,9)10/h5-28H,1-4H3,(H,45,46,47,48);4*2-5H,1H3,(H,8,9,10)/q+3;;;;/p-3 |
InChI Key |
AKZFRMNXBLFDNN-UHFFFAOYSA-K |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+]1=CC=C(C=C1)C2=C3C=CC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=[N+](C=C7)C)C8=CC=[N+](C=C8)C)C9=CC=[N+](C=C9)C)N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


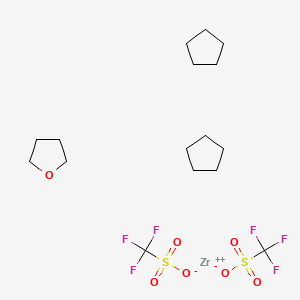
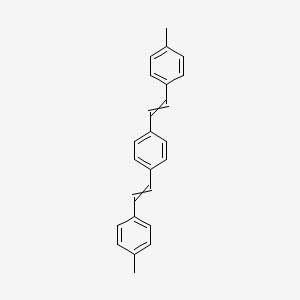
![(4-Nitrophenyl)methyl 3-[5-(dimethylcarbamoyl)-1-[(4-nitrophenyl)methoxycarbonyl]pyrrolidin-3-yl]sulfanyl-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B12512264.png)
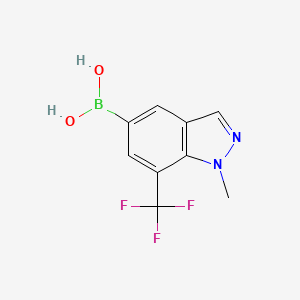
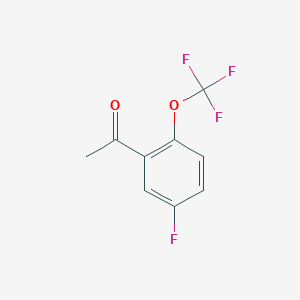
![5-{[Bis({[(prop-2-EN-1-yloxy)carbonyl]amino})methylidene]amino}-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pentanoic acid](/img/structure/B12512272.png)

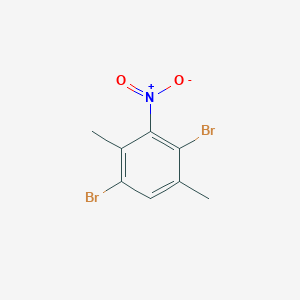
![3-[(2-oxo-1H-indol-3-ylidene)methyl]benzoic Acid](/img/structure/B12512298.png)
![N(2)-[(2,2-diphenylethoxy)acetyl]-L-arginine trifluoroacetate](/img/structure/B12512305.png)
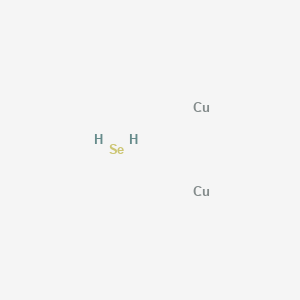
![4-amino-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid hydrochloride](/img/structure/B12512319.png)
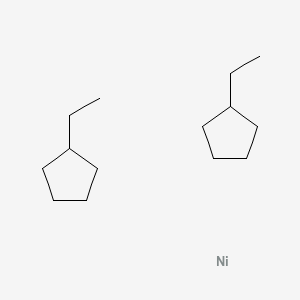
![Thieno[2,3-b]pyridin-5-ylboronic acid](/img/structure/B12512336.png)
